3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H20ClF2NO. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a difluorobenzyl group and an ethyl group attached to the piperidine ring via an oxygen atom.Physical And Chemical Properties Analysis
The molecular weight of “3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride” is 291.76 g/mol.Scientific Research Applications
Synthesis and Chemical Structure Analysis
Research has explored the synthesis and structural analysis of compounds similar to 3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride. For instance, the synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate involved a Knoevenagel condensation reaction with the presence of piperidine and was characterized by spectral studies and X-ray diffraction (Kumar et al., 2016). Similarly, Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using piperidine in its reaction process and characterized by NMR, Mass spectra, and X-ray diffraction (Kariyappa et al., 2016).
Biological Activities
Piperidine derivatives have been studied for their biological activities. A novel class of cytotoxic and anticancer agents including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols were synthesized, demonstrating significant cytotoxicity toward various cancer cells (Dimmock et al., 1998). Another study synthesized hydrazone derivatives of ethyl isonipecotate, demonstrating antibacterial and α-glucosidase inhibitory activities, indicating potential in type-2 diabetes treatment (Munir et al., 2017).
Analytical Applications
In analytical chemistry, a microscale method was described for the preparation of the pentafluorobenzyl ester of indole-3-acetic acid using N-ethyl-piperidine, applicable for assays of plant material (Epstein & Cohen, 1981).
Antimicrobial and Anticancer Research
Research on related piperidine derivatives also includes their antimicrobial and anticancer properties. Compounds like 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin were synthesized and characterized for their molecular structures and potential efficacy as anticancer agents (Lagisetty et al., 2009).
properties
IUPAC Name |
3-[2-[(3,5-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO.ClH/c15-13-6-12(7-14(16)8-13)10-18-5-3-11-2-1-4-17-9-11;/h6-8,11,17H,1-5,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPIUTKMIGSTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC(=CC(=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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